Synthetic Efficiency: Single-Step Access to N-Unfunctionalised Aziridines vs. Multi-Step Routes
The synthesis of N-unfunctionalised (NH) aziridine-2-carboxylates, a class that includes tert-butyl aziridine-2-carboxylate, is historically multistep and low-yielding [1]. For example, traditional routes involve a Gabriel–Cromwell addition of ammonia to an enoate, epoxide opening with azide followed by ring closure, or a sequence of olefin dihydroxylation, conversion to a cyclic sulfate, ring opening with azide, and finally ring closure [1]. In contrast, a nucleophilic aziridination methodology using tert-butyl cinnamate as a precursor allows for the direct, single-step synthesis of the corresponding NH-aziridine-2-carboxylate [2]. This direct route from a commercially available enoate precursor represents a significant reduction in synthetic steps and associated costs compared to traditional multi-step syntheses.
| Evidence Dimension | Number of synthetic steps |
|---|---|
| Target Compound Data | 1 step (from tert-butyl cinnamate) |
| Comparator Or Baseline | Multi-step traditional syntheses for NH-aziridines (Gabriel–Cromwell, azide ring closure, etc.) |
| Quantified Difference | Reduction of at least 2-3 synthetic steps |
| Conditions | Nucleophilic aziridination methodology using N-methylmorpholine and O-diphenylphosphinyl hydroxylamine |
Why This Matters
A single-step synthesis from a commercially available precursor reduces time, cost, and waste, making it a more efficient choice for procurement in research and development settings.
- [1] Armstrong A, Ferguson A. Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein J. Org. Chem. 2012, 8, 1747–1752. View Source
- [2] Armstrong A, Pullin RDC, Jenner CR, Scutt JN. Amine-promoted synthesis of vinyl aziridines. J. Org. Chem. 2010, 75(10), 3499-3502. View Source
